molecular formula C12H17NO2 B14026435 (S)-Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate

(S)-Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate

Katalognummer: B14026435
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: CMWWHIMPISTSBA-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a phenyl group, and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate can be achieved through several synthetic routes. One common method involves the reaction of a suitable amino acid derivative with a methylating agent. For example, the compound can be synthesized by the esterification of (3S)-3-amino-2,2-dimethyl-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste generation.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoic acid: Similar structure but lacks the ester group.

    Methyl (3S)-3-amino-2,2-dimethyl-3-phenylbutanoate: Similar structure but with an additional carbon in the backbone.

    Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpentanoate: Similar structure but with two additional carbons in the backbone.

Uniqueness

Methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a phenyl group allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

methyl (3S)-3-amino-2,2-dimethyl-3-phenylpropanoate

InChI

InChI=1S/C12H17NO2/c1-12(2,11(14)15-3)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3/t10-/m0/s1

InChI-Schlüssel

CMWWHIMPISTSBA-JTQLQIEISA-N

Isomerische SMILES

CC(C)([C@H](C1=CC=CC=C1)N)C(=O)OC

Kanonische SMILES

CC(C)(C(C1=CC=CC=C1)N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.